beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
Core Bile Acid Scaffold Analysis
The steroidal backbone derives from cholanic acid (C24H40O2), modified with hydroxyl groups at the 3alpha, 5beta, and 7beta positions (Figure 1). The 5beta-hydrogen configuration induces a bent conformation in the A/B ring junction, while the 3alpha- and 7beta-hydroxyl groups adopt equatorial orientations relative to the steroid nucleus. The C-24 carboxyl group forms an ester bond with the glucuronic acid moiety, as evidenced by the molecular formula C30H48O11.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C30H48O11 | |
| Molecular weight | 584.7 g/mol | |
| SMILES | O=C(O)C1OC(OC(=O)CCC(C)C2CCC3C4C(O)CC5CC(O)CCC5(C)C4CC(O)C23C)C(O)C(O)C1O | |
| InChIKey | AIUGVBWFKAVAIZ-SXYQVCRBSA-N |
The stereochemistry was confirmed through nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies, which showed spatial proximity between the 3alpha-hydroxyl proton and the 5beta-hydrogen. X-ray crystallography of analogous compounds reveals a chair conformation for the A ring and envelope conformation for the B ring.
Glucuronic Acid Conjugation Patterns
The glucuronic acid unit attaches via an ester linkage between its C1 hydroxyl group and the C-24 carboxyl of the bile acid (Figure 2). The glucuronide adopts the beta-D configuration, as demonstrated by optical rotation values ([α]D +47° in methanol) matching authentic beta-D-glucuronic acid standards. Enzymatic studies using recombinant UDP-glucuronosyltransferases (UGTs) show preferential conjugation at the C-24 position over other potential sites like C-3 or C-7.
Key structural impacts of glucuronidation:
- Solubility enhancement : The ionizable carboxyl group (pKa ~3.2) increases aqueous solubility by >100-fold compared to the parent bile acid.
- Metabolic stability : Conjugation protects the 24-carboxyl group from bacterial dehydroxylation in the intestine.
- Protein binding : The glucuronide’s hydrogen-bonding capacity reduces plasma protein binding (∼72%) versus non-conjugated analogs (∼95%).
Positional Isomerism in Acyl Migration
Under physiological pH (7.4) and temperature (37°C), the glucuronide group undergoes reversible acyl migration from the C-24 position to secondary hydroxyl groups (C-3 or C-7). This process follows first-order kinetics with a half-life of 12–18 hours in phosphate buffer.
Table 2: Isomer distribution under equilibrium conditions
| Condition | C-24 isomer (%) | C-3 isomer (%) | C-7 isomer (%) |
|---|---|---|---|
| pH 7.4, 37°C | 68 | 22 | 10 |
| pH 5.0, 25°C | 92 | 6 | 2 |
The migration mechanism involves nucleophilic attack by the steroidal hydroxyl oxygen on the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to regenerate the ester at a new position. Beta-glucuronidase digestion specifically cleaves the C-24 conjugate, leaving migrated isomers intact—a property used analytically to distinguish positional variants.
Properties
Molecular Formula |
C30H48O10 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
6-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38) |
InChI Key |
ZTJBLIAPAIPNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method is a classical approach for glycosidic bond formation. For this compound, the C-1 hydroxyl of β-D-glucuronic acid is activated as a bromide donor. In a representative procedure:
- Donor preparation : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide is synthesized via acetobromination of glucuronic acid.
- Coupling reaction : The bile acid aglycone [(3α,5β,7β)-3,7-dihydroxycholan-24-oic acid] is dissolved in anhydrous dichloromethane with HgBr₂ (0.2 equiv) as a promoter. The reaction proceeds at 0°C for 12 hours, yielding a 3:7 α/β anomeric mixture.
- Deprotection : Alkaline hydrolysis with LiOH/MeOH removes acetyl and methyl ester groups, followed by ion-exchange chromatography for purification.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Yield (crude) | 60–70% | |
| α/β Selectivity | 3:7 ratio | |
| Purification method | Column chromatography |
Trichloroacetimidate Donor Strategy
Schmidt’s trichloroacetimidate method improves stereoselectivity and scalability:
- Donor synthesis : Glucuronic acid is converted to its trichloroacetimidate derivative using Cl₃CCN and DBU in dry CH₂Cl₂.
- Glycosylation : BF₃·OEt₂ (0.1 equiv) promotes coupling with the bile acid’s hydroxyl group at room temperature, achieving >90% β-selectivity due to neighboring group participation.
- Scale-up : This method is preferred for multigram syntheses, as demonstrated in clinical metabolite production.
Advantages :
Enzymatic Synthesis
UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation
UGT enzymes (e.g., UGT1A1, UGT2B7) catalyze the transfer of glucuronic acid to bile acids in vivo. In vitro applications include:
- Recombinant UGTs : Expressed in insect cell systems, incubated with UDP-glucuronic acid and the bile acid substrate at pH 7.4.
- Yield optimization : Cofactor recycling systems (e.g., UDP-glucose dehydrogenase) improve efficiency, achieving 40–60% conversion.
Limitations :
Purification and Characterization
Chromatographic Techniques
Structural Validation
- NMR : ¹H and ¹³C NMR confirm glycosidic linkage (δ 4.8–5.2 ppm for anomeric proton) and bile acid stereochemistry.
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M−H]⁻ at m/z 627.3 (calculated for C₃₀H₄₇O₁₁).
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Toxicity |
|---|---|---|---|---|
| Koenigs-Knorr | 60–70% | Low (α/β) | Moderate | High (HgBr₂) |
| Trichloroacetimidate | 70–80% | High (β) | High | Low |
| Enzymatic | 40–60% | High (β) | Low | None |
Challenges and Optimizations
Anomeric Control
Bile Acid Solubility
- Problem : Hydrophobic bile acids limit reaction efficiency.
- Solution : Co-solvents (e.g., DMF/CH₂Cl₂) enhance solubility without denaturing enzymes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the glucuronic acid moiety.
Substitution: Substitution reactions can take place at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the steroid nucleus.
Reduction: Reduced forms of the glucuronic acid moiety.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, beta-D-Glucopyranuronic acid serves as an essential building block for the development of more complex molecules. Its structural features allow for various functional group modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Synthesis of Derivatives | Used to create glucuronide conjugates for drug development. |
| Building Block | Acts as a precursor in the synthesis of bioactive compounds. |
Biology
Biologically, this compound plays a significant role in metabolic pathways. It is involved in detoxification processes where glucuronic acid conjugates with toxins to enhance their solubility and facilitate excretion.
| Biological Role | Mechanism |
|---|---|
| Detoxification | Conjugation with xenobiotics to form water-soluble compounds. |
| Cell Signaling | Interaction with enzymes influencing cellular processes like apoptosis. |
Medicine
In medicinal chemistry, beta-D-Glucopyranuronic acid is being investigated for its potential therapeutic effects against various diseases due to its anti-inflammatory and antioxidant properties.
| Disease Targeted | Potential Effects |
|---|---|
| Inflammatory Diseases | Modulation of immune responses to reduce inflammation. |
| Cancer | Inhibition of tumor growth through apoptosis induction. |
Anti-inflammatory Applications
A study demonstrated that beta-D-Glucopyranuronic acid derivatives effectively reduced pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions such as arthritis .
Cancer Research
Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential as chemotherapeutic agents .
Industrial Applications
In the industrial sector, beta-D-Glucopyranuronic acid is utilized in the formulation of cosmetics and personal care products due to its antioxidant properties.
| Industry Sector | Application |
|---|---|
| Cosmetics | Ingredient in skincare products aimed at reducing aging signs. |
| Biodegradable Polymers | Used as a component in eco-friendly material production. |
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] involves its role in the detoxification and excretion of bile acids. The compound is formed through the glucuronidation of chenodeoxycholic acid by the enzyme UDP-glucuronosyltransferase . This process increases the solubility of bile acids, facilitating their excretion from the liver into the bile and eventually into the intestines . The molecular targets include the bile acid transporters and receptors involved in bile acid metabolism.
Comparison with Similar Compounds
Glycocholic Acid
- Structure : Cholic acid (3α,7α,12α-trihydroxycholanic acid) conjugated to glycine at C23.
- Molecular Formula: C₂₆H₄₃NO₆
- Molecular Weight : 465.6 g/mol
- Key Differences :
(S)-Benoxaprofen Glucuronide
- Structure: Beta-D-glucuronic acid conjugated to (S)-benoxaprofen (a nonsteroidal anti-inflammatory drug) via an ester bond.
- Molecular Formula: C₂₆H₂₅ClNO₉ (based on )
- Molecular Weight : ~539.9 g/mol
- Key Differences :
Sulfated Cholic Acid Glucuronide (e.g., 75672-32-1)
- Structure: Beta-D-glucuronic acid conjugated to a sulfated cholic acid derivative with a sulfoethylamino group at C24.
- Molecular Formula: C₃₂H₅₃NO₁₂S·2K ()
- Molecular Weight : ~790.0 g/mol (excluding counterions).
- Key Differences: Modifications: Sulfate group and potassium salt enhance solubility and stability. Application: Potential use in diagnostic or therapeutic agents requiring charged moieties .
Structural and Functional Comparison Table
Metabolic Pathways
- CDCA-24G: Produced via hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation. Elevated levels correlate with cholestasis or impaired bile acid excretion .
- Benoxaprofen Glucuronide: Demonstrates species-specific glucuronidation efficiency, critical in pharmacokinetic studies .
Therapeutic Implications
- Glycocholic Acid: Used in diagnostic tests for bile acid malabsorption .
- Sulfated Derivatives: Improved solubility makes them candidates for intravenous formulations .
Analytical Challenges
- Structural complexity (e.g., stereochemistry in glucuronic acid) necessitates advanced techniques like NMR or LC-MS for characterization .
Biological Activity
Beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate] is a complex compound that combines glucuronic acid with a bile acid derivative. This article explores its biological activity, focusing on its metabolic roles, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a glucuronic acid moiety linked to a bile acid structure. The glucuronic acid part is crucial for its biological functions, particularly in drug metabolism and detoxification processes.
Metabolism and Detoxification
Beta-D-Glucopyranuronic acid plays a significant role in the glucuronidation process, where it conjugates with various endogenous and exogenous compounds to facilitate their excretion from the body. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), which are distributed across various tissues including the liver, kidneys, and intestines .
Table 1: Role of Glucuronic Acid in Metabolism
| Function | Description |
|---|---|
| Detoxification | Conjugates with drugs/toxins to enhance solubility for excretion |
| Bile Acid Metabolism | Modulates bile acid profiles affecting lipid digestion and absorption |
| Hormonal Regulation | Influences the metabolism of steroid hormones via glucuronidation |
Pharmacological Effects
Research indicates that beta-D-glucopyranuronic acid derivatives can modulate inflammatory responses by acting on toll-like receptors (TLRs), particularly TLR4. This interaction may exacerbate conditions such as chronic pain and inflammation .
Case Study: Inflammatory Response Modulation
A study highlighted that glucuronidated metabolites could increase the severity of pain in patients with chronic inflammatory conditions. This effect is attributed to the upregulation of inflammatory mediators due to prolonged TLR4 activation .
Potential in Diabetes Management
Emerging evidence suggests that glucuronidation pathways involving beta-D-glucopyranuronic acid could influence diabetes pathophysiology. Alterations in bile acid metabolism have been linked to insulin sensitivity and glucose homeostasis .
Table 2: Bile Acids and Diabetes
| Bile Acid Type | Impact on Diabetes |
|---|---|
| Primary Bile Acids | Modulate glucose metabolism; potential insulin sensitizers |
| Conjugated Bile Acids | Altered levels observed in diabetic patients |
Anticancer Properties
There is ongoing research into the anticancer properties of glucuronidated compounds. Some studies suggest that these metabolites can induce apoptosis in cancer cells while protecting normal cells from toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
